molecular formula C17H18FNO3 B12631543 2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one CAS No. 920803-99-2

2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B12631543
CAS No.: 920803-99-2
M. Wt: 303.33 g/mol
InChI Key: SQIHKZXEPRNWER-UHFFFAOYSA-N
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Description

2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one is an organic compound that features a combination of methoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 2,4-dimethoxybenzylamine with 3-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways[7][7].

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: Shares the dimethoxybenzyl group but lacks the fluorophenyl and carbonyl functionalities.

    3,4-Dimethoxyphenyl)ethanol: Contains a similar aromatic structure but with different functional groups.

    (2,4-Dimethoxyphenyl)methanamine: Similar structure but lacks the fluorophenyl group.

Uniqueness

2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one is unique due to the presence of both methoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

920803-99-2

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C17H18FNO3/c1-21-15-7-6-13(17(9-15)22-2)10-19-11-16(20)12-4-3-5-14(18)8-12/h3-9,19H,10-11H2,1-2H3

InChI Key

SQIHKZXEPRNWER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(=O)C2=CC(=CC=C2)F)OC

Origin of Product

United States

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